2-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL is a complex organic compound with a unique structure that includes a phenol group and a tetrahydro-azatetra-phenyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under specific conditions to form the tetrahydro-azatetra-phenyl ring system. This is followed by the introduction of the phenol group through electrophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to alter the tetrahydro-azatetra-phenyl ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol group and the tetrahydro-azatetra-phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrahydro-azatetra-phenyl ring system can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Imidazole Containing Compounds: Known for their broad range of chemical and biological properties, imidazole derivatives are structurally related to the tetrahydro-azatetra-phenyl moiety.
Phenanthrol Derivatives: These compounds have a similar aromatic structure and are used in various chemical and biological applications.
Uniqueness
What sets 2-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL apart is its unique combination of a phenol group with a tetrahydro-azatetra-phenyl ring system. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C24H21NO |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol |
InChI |
InChI=1S/C24H21NO/c1-15-10-12-20-19(14-15)23(18-8-4-5-9-22(18)26)24-17-7-3-2-6-16(17)11-13-21(24)25-20/h2-9,11,13,15,26H,10,12,14H2,1H3 |
InChI Key |
FASRGQOETOYVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC3=C(C4=CC=CC=C4C=C3)C(=C2C1)C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.